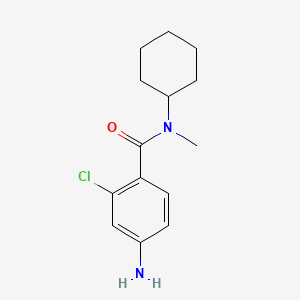
4-amino-2-chloro-N-cyclohexyl-N-methylbenzamide
Cat. No. B2999547
M. Wt: 266.77
InChI Key: PJQHZLLJVRSICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04093734
Procedure details


A mixture of 15 gm of N-(4-amino-2-chloro-benzoyl)-imidazole (m.p. 122°-127° C) and 150 ml of N-methyl-cyclohexylamine was stirred at 130° C for 4 hours. Subsequently, chloroform was added to the reaction mixture, and the resulting mixture was extracted twice with 300 ml of water. The organic phase was dried with sodium sulfate and evaporated. The oily residue was purified by chromatography on a silicagel column with chloroform/methanol (6:1), and the combined eluate fractions containing the desired product were evaporated. The residue was crystallized from isopropanol, yielding 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide, m.p. 166°-170° C.
Name
N-(4-amino-2-chloro-benzoyl)-imidazole
Quantity
15 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([N:8]2[CH:12]=[CH:11]N=[CH:9]2)=[O:7])=[C:4]([Cl:15])[CH:3]=1.CN[CH:18]1[CH2:23]CC[CH2:20][CH2:19]1>C(Cl)(Cl)Cl>[NH2:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([N:8]([CH:12]2[CH2:11][CH2:20][CH2:19][CH2:18][CH2:23]2)[CH3:9])=[O:7])=[C:4]([Cl:15])[CH:3]=1
|
Inputs


Step One
|
Name
|
N-(4-amino-2-chloro-benzoyl)-imidazole
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C(=O)N2C=NC=C2)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC1CCCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 130° C for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted twice with 300 ml of water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried with sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue was purified by chromatography on a silicagel column with chloroform/methanol (6:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the combined eluate fractions containing the desired product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from isopropanol
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C(=O)N(C)C2CCCCC2)C=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
